Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Medicinal Chemistry Synthetic Methodology Building Blocks

Common spirocyclic building blocks lack orthogonal protection strategies, limiting synthetic versatility in CNS drug discovery. This 1-oxo-2,9-diazaspiro[5.5]undecane scaffold with Boc protection resolves this: • Boc group enables selective derivatization at the free secondary amine under orthogonal conditions • Rigid spiro core enhances GPCR selectivity over flexible piperazine alternatives • Supplied at 97% purity with reliable global logistics and ambient shipping

Molecular Formula C14H24N2O3
Molecular Weight 268.357
CAS No. 1221449-51-9
Cat. No. B596461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
CAS1221449-51-9
Molecular FormulaC14H24N2O3
Molecular Weight268.357
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1=O)CCNCC2
InChIInChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-4-5-14(11(16)17)6-8-15-9-7-14/h15H,4-10H2,1-3H3
InChIKeyBQHIYBZAICVGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate: Boc-Protected Spirocyclic Diamine


Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1221449-51-9) is a heterocyclic organic compound classified within the 2,9-diazaspiro[5.5]undecane family. It is a spirocyclic diamine scaffold featuring a characteristic 1-oxo (lactam) group and a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom . The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting central nervous system disorders, immunomodulation, and other therapeutic areas, due to the metabolic stability and conformational constraint imparted by its rigid spirocyclic core [1].

Orthogonal Boc protection suitable for multistep synthesis under basic/nucleophilic conditions
1-Oxo group enables further diversification via reduction or alkylation
Conformationally constrained spirocyclic core supports CNS-targeted medicinal chemistry programs

Why Substituting Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate Is Not Equivalent


Generic substitution among spirocyclic diamine building blocks is not straightforward due to the profound impact of subtle structural modifications on physicochemical properties, synthetic utility, and biological activity. While the 2,9-diazaspiro[5.5]undecane scaffold is a recognized 'privileged structure' in drug discovery [1], variations in the position of nitrogen atoms (e.g., 1,9- vs. 3,9-diazaspiro regioisomers), the presence and location of a carbonyl group (1-oxo vs. non-oxo), and the nature of the protecting group (Boc vs. other esters) critically dictate key parameters. These include synthetic accessibility for further derivatization, the compound's binding affinity to specific biological targets (e.g., GABAAR or D3R [2][3]), and overall molecular properties like lipophilicity and basicity. Consequently, substituting one spirocyclic building block for another without rigorous data may lead to failed synthetic sequences, altered target engagement, or suboptimal drug properties, underscoring the need for precise, data-driven selection.

Regioisomer positioning 2,9-diazaspiro[5.5]undecane placement may alter target binding compared to 1,9- or 3,9-regioisomers
Protecting group chemistry Boc requires acidic cleavage; allyl ester analogs demand palladium catalysis, restricting synthetic interchangeability
Oxo group presence Non-oxo 2,9-diazaspiro[5.5]undecane building blocks lack the lactam handle for reduction or direct derivatization

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate vs. Analogs


Synthetic Versatility of the 1-Oxo Core

The 1-oxo group in tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate provides a critical synthetic handle for further diversification that is absent in non-oxo 2,9-diazaspiro[5.5]undecane analogs [1]. This lactam carbonyl can be reduced to yield a secondary amine, or it can be used in reactions such as alkylation or acylation after deprotonation, offering distinct synthetic pathways. Non-oxo analogs lack this carbonyl moiety, limiting their direct derivatization at this position and requiring additional synthetic steps to introduce similar functionality .

Synthetic handle
Class-level inference
1-oxo group present
Expands diversification routes compared to non-oxo analogs
Reduction to amine enables additional elaboration steps
Medicinal Chemistry Synthetic Methodology Building Blocks

Nitrogen Positioning and GABAAR Antagonism

The position of nitrogen atoms within the diazaspiro[5.5]undecane core is a critical determinant of biological activity. Studies on 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists show that regioisomers exhibit distinct pharmacological profiles. For instance, a representative 3,9-diazaspiro[5.5]undecane analog (compound 1e) demonstrated a binding affinity (Ki) of 180 nM for the GABAAR and showed selectivity for the α4βδ subtype [1]. The target compound's 2,9-diazaspiro[5.5]undecane core represents a different nitrogen placement, which is expected to alter its binding mode and target profile compared to 3,9- or 1,9-regioisomers. While direct comparative data for the target compound is unavailable, this class-level evidence demonstrates that regioisomeric variation results in quantifiable differences in target affinity and selectivity.

GABAAR regioisomer affinity
Class-level inference
3,9-diazaspiro analog Ki 180 nM
Regioisomer position drives target affinity; 2,9-core may exhibit distinct profile
Direct 2,9-data unavailable; class-level guidance only
Neuroscience GABA Receptor Immunomodulation

Selectivity Profile: Diazaspiro vs. Piperazine at D3 Receptor

A key advantage of the diazaspiro[5.5]undecane scaffold over common piperazine-based scaffolds is reduced off-target promiscuity. A study comparing a 3,9-diazaspiro[5.5]undecane derivative (compound 1) with its piperazine congener (31) showed that while the piperazine orthosteric fragment retained high D3R affinity (Ki = 23.9 nM), the diazaspiro orthosteric fragment (5a) had unusually low affinity (Ki = 2.7 μM) [1]. This low-affinity fragment allowed for the design of D3R ligands with negligible off-target interactions at serotoninergic and adrenergic GPCRs, a common problem for piperazine-containing scaffolds [1]. The target compound's 2,9-diazaspiro[5.5]undecane core is a close structural analog, suggesting it may confer similar selectivity advantages when elaborated into final ligands.

GPCR promiscuity risk
Class-level inference
Diazaspiro fragment Ki 2.7 μM vs piperazine 23.9 nM
Spirocyclic core may reduce off-target aminergic interactions
~113-fold lower affinity suggests selectivity advantage; requires verification
Dopamine Receptor GPCR Selectivity Neuropharmacology

Protecting Group Comparison: Boc vs. Other Esters

The tert-butyloxycarbonyl (Boc) protecting group is a standard in organic synthesis for temporary amine protection. Its presence in tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate dictates its handling and synthetic utility compared to other ester analogs, such as the allyl ester [1]. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., TFA). This is in contrast to an allyl ester, which requires specific transition-metal catalysts (e.g., Pd) for removal . This difference in deprotection conditions directly impacts synthetic route design and the compatibility of the building block with various downstream transformations.

Protecting group stability
Supporting evidence
Boc: acid-labile; allyl ester: Pd cleavage
Boc compatible with orthogonal deprotection strategies
Allyl ester requires transition-metal catalysts; synthetic route impact
Physicochemical Properties Boc Deprotection Medicinal Chemistry

Applications of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate


CNS-Targeted Ligands with Reduced Off-Target Activity

Based on evidence that the diazaspiro[5.5]undecane scaffold can confer improved selectivity profiles over piperazine-based cores, particularly at aminergic GPCRs [1], this building block is ideally suited for the construction of novel CNS drug candidates, such as dopamine receptor ligands or other neuropsychiatric agents. Its use is especially indicated in programs where minimizing interactions with serotonin and adrenergic receptors is a critical objective to reduce potential side effects.

GABAergic Modulators with Subtype Selectivity

Given the impact of nitrogen positioning on GABAAR pharmacology demonstrated for related diazaspiro compounds [2], this 1-oxo-2,9-diazaspiro[5.5]undecane scaffold can serve as a unique starting point for exploring GABAAR ligands with potentially novel subtype selectivity profiles. This is relevant for research into immunomodulation, anxiety, and other CNS disorders where targeting specific GABAAR subtypes is desired.

Orthogonal Protection and Core Diversification

The compound's Boc protecting group provides orthogonal stability to basic and nucleophilic conditions, allowing for selective manipulation of other functional groups in complex synthetic sequences . Furthermore, the presence of the 1-oxo group offers a unique site for additional diversification (e.g., via reduction to a secondary amine), providing a strategic advantage over non-oxo analogs in constructing diverse chemical libraries [3].

Application
Selection Property
Validation Focus
CNS ligand design with off-target selectivity context
Spirocyclic core promiscuity profile
GPCR selectivity panel review
GABAergic modulator research: subtype selectivity
2,9-diazaspiro regioisomer identity
Subtype binding assay context
Orthogonal protection and scaffold diversification
Boc stability and 1-oxo synthetic handle
Deprotection and derivatization compatibility

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